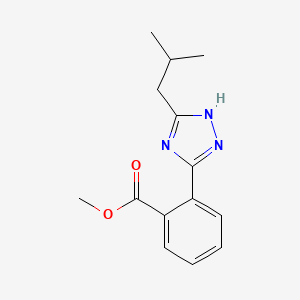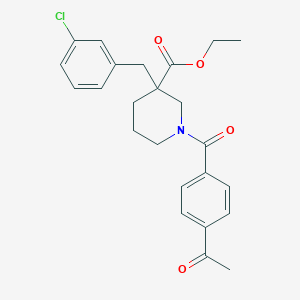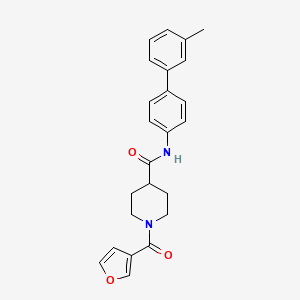![molecular formula C17H23BrClNO2S B4066773 N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4066773.png)
N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride
Übersicht
Beschreibung
N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride is a useful research compound. Its molecular formula is C17H23BrClNO2S and its molecular weight is 420.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride is 419.03214 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Toxicology and Identification
Research in analytical toxicology has focused on the identification and quantification of structurally related psychoactive compounds in biological samples. For example, Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 25B-NBOMe, a phenethylamine derivative, in serum and urine, highlighting the importance of analytical methods for forensic and clinical toxicology (Poklis et al., 2014). Similarly, studies on the metabolic pathways of psychoactive substances, such as 2C-B in rats, provide insights into drug metabolism, contributing to the understanding of pharmacokinetics and the development of detection methods (Kanamori et al., 2002).
Organic Synthesis and Pharmacological Applications
Organic synthesis research has explored the creation of novel compounds with potential therapeutic applications. For instance, Hocková et al. (2003) synthesized acyclic nucleoside phosphonate analogues with antiviral activity, demonstrating the utility of organic synthesis in developing new therapeutic agents (Hocková et al., 2003). Another example includes the development of new zinc phthalocyanine compounds with potential for photodynamic therapy in cancer treatment, showcasing the intersection of organic chemistry and medical research (Pişkin et al., 2020).
Environmental Impact and Degradation Studies
Research has also investigated the environmental degradation and transformation products of UV filters like benzophenone-3 in chlorinated seawater pools, emphasizing the environmental impact of organic compounds and their derivatives (Manasfi et al., 2015).
Eigenschaften
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2S.ClH/c1-17(2,3)19-10-12-8-14(18)16(15(9-12)20-4)21-11-13-6-5-7-22-13;/h5-9,19H,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNUCDLTTJRMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)Br)OCC2=CC=CS2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B4066724.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B4066730.png)

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4066752.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4066760.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B4066766.png)
![ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4066767.png)
![methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate](/img/structure/B4066787.png)
![5-[(2,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4066794.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066798.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B4066806.png)